4-amino-2-chloro-N-(4-propoxyphenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green solid acid catalysts has also been explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other benzamide derivatives .
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)14-8-3-11(18)10-15(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChI Key |
ZOGTYZGUXNIEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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